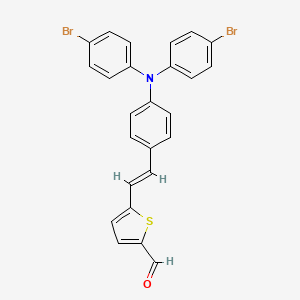
5-(4-(Bis(4-bromophenyl)amino)styryl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a styryl group, and a bis(4-bromophenyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-bromothiophene-2-carbaldehyde: This intermediate can be prepared by bromination of thiophene-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formation of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde: This step involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst to form the styryl derivative.
Introduction of the bis(4-bromophenyl)amino group: The final step involves the reaction of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde with bis(4-bromophenyl)amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms in the bis(4-bromophenyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carboxylic acid.
Reduction: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors due to its electronic properties.
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes due to its fluorescence properties.
Wirkmechanismus
The mechanism of action of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through the conjugated π-system. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-(4-(Diphenylamino)styryl)thiophene-2-carbaldehyde: Similar structure but lacks the bromine atoms.
(E)-5-(4-(Bis(4-chlorophenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains chlorine atoms instead of bromine.
(E)-5-(4-(Bis(4-methylphenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains methyl groups instead of bromine.
Uniqueness
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is unique due to the presence of bromine atoms, which can influence its electronic properties, reactivity, and potential applications. The bromine atoms can also serve as sites for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C25H17Br2NOS |
|---|---|
Molekulargewicht |
539.3 g/mol |
IUPAC-Name |
5-[(E)-2-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H17Br2NOS/c26-19-4-10-22(11-5-19)28(23-12-6-20(27)7-13-23)21-8-1-18(2-9-21)3-14-24-15-16-25(17-29)30-24/h1-17H/b14-3+ |
InChI-Schlüssel |
NHPBMPFDPPJQEH-LZWSPWQCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


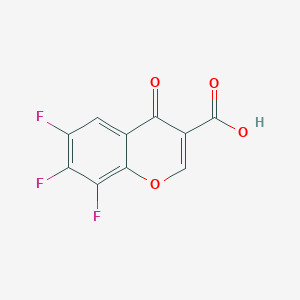
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
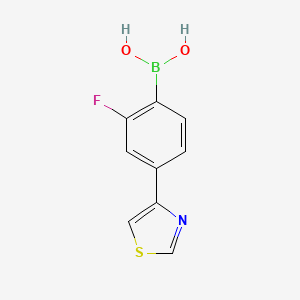
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
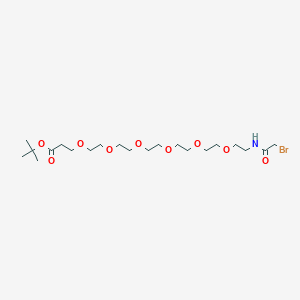
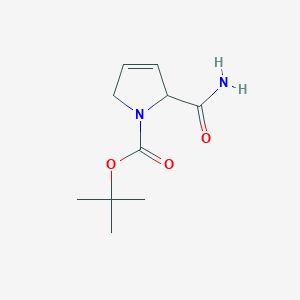
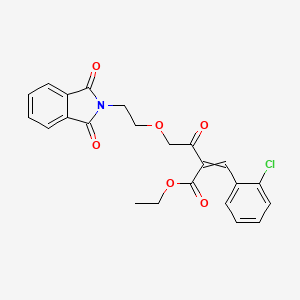
![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
